molecular formula C20H25O5P B14231115 Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate CAS No. 824412-78-4

Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate

Cat. No.: B14231115
CAS No.: 824412-78-4
M. Wt: 376.4 g/mol
InChI Key: DVYZWDVDMFSALN-UHFFFAOYSA-N
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Description

Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzoylphenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(4-benzoylphenoxy)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3-(4-benzoylphenoxy)propyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction kinetics and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Benzyl-substituted phosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphonate derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [3-(4-benzoylphenoxy)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-bromopropyl)phosphonate
  • Diethyl (4-isopropylbenzyl)phosphonate
  • Diethyl (3-aminopropyl)phosphonate

Uniqueness

Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate is unique due to the presence of the benzoylphenoxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential as a versatile reagent in organic synthesis .

Properties

CAS No.

824412-78-4

Molecular Formula

C20H25O5P

Molecular Weight

376.4 g/mol

IUPAC Name

[4-(3-diethoxyphosphorylpropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C20H25O5P/c1-3-24-26(22,25-4-2)16-8-15-23-19-13-11-18(12-14-19)20(21)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8,15-16H2,1-2H3

InChI Key

DVYZWDVDMFSALN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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